1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)pent-4-en-1-one
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Overview
Description
1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)pent-4-en-1-one is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its spiro ring system. This compound is part of a broader class of spirocyclic compounds known for their intriguing conformational and configurational properties .
Preparation Methods
The synthesis of 1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)pent-4-en-1-one can be achieved through various synthetic routes. One common method involves the use of olefin metathesis reactions facilitated by Grubbs catalysts. This method, although effective, can be complex and expensive . Another approach is the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step, introducing various substituents at position 4 of the spiro ring .
Chemical Reactions Analysis
1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)pent-4-en-1-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atom in the spiro ring. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)pent-4-en-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Medicine: Its unique structure allows for the exploration of new pharmacophores in drug discovery.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)pent-4-en-1-one involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport of essential lipids in Mycobacterium tuberculosis, leading to bacterial cell death . The compound’s spirocyclic structure allows it to fit into the active site of the protein, blocking its function.
Comparison with Similar Compounds
1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)pent-4-en-1-one can be compared to other spirocyclic compounds such as:
1,5-Dioxa-9-azaspiro[5.5]undecane: Similar in structure but lacks the pent-4-en-1-one moiety, which may affect its reactivity and applications.
1-oxa-9-azaspiro[5.5]undec-2-en-4-one hydrochloride: Contains a different functional group, which can lead to variations in chemical behavior and biological activity.
1,7-Dioxaspiro[5.5]undecane: Another spirocyclic compound with different heteroatoms, leading to distinct chemical properties.
Properties
IUPAC Name |
1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)pent-4-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-2-3-5-12(15)14-8-6-13(7-9-14)16-10-4-11-17-13/h2H,1,3-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSNBVLDQDLRKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC2(CC1)OCCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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